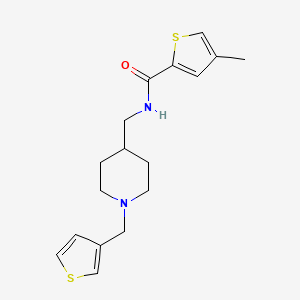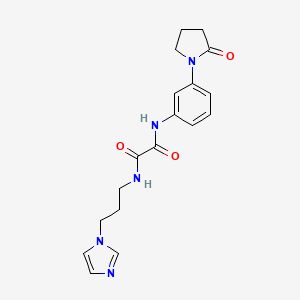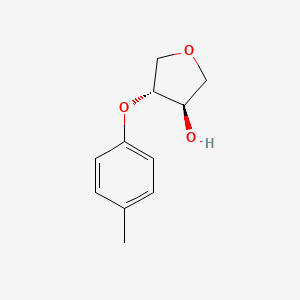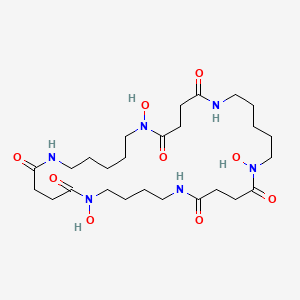
3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide” is a chemical compound with the molecular formula C11H12N2O3S . It has a molecular weight of 252.29 . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, indole derivatives are generally synthesized using various methods . For instance, Fischer indolisation is a common method used for the synthesis of indole derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-8H,1-3H3 .Chemical Reactions Analysis
Indole derivatives, including “this compound”, can participate in various chemical reactions. They are important types of molecules and natural products and play a main role in cell biology .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 252.29 .Scientific Research Applications
Tautomeric Behavior and Molecular Conformation
Sulfonamide derivatives, including those structurally related to 3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide, have been extensively studied for their tautomeric behaviors and molecular conformations, which are crucial for understanding their pharmaceutical and biological activities. The study by Erturk et al. (2016) employed spectroscopic methods to identify tautomeric forms of sulfonamide derivatives, indicating their significant role in bioorganics and medicinal chemistry (Erturk, Gediz et al., 2016).
Synthesis and Potential Biological Activity
The synthesis of new indole derivatives, including reactions involving sulfonamide groups, highlights the importance of these compounds in creating potentially biologically active molecules. Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides and 4-methyl-N-(4-oxonaphthalen-1(4H)-ylidene)benzene-1-sulfonamide with 2,3-dimethylindole, showing potential activities such as para amino benzoic acid antagonist and glutamyl endopeptidase II inhibitor (Avdeenko, A. et al., 2020).
Antibacterial and Antitumor Applications
Research on sulfonamide derivatives often explores their antibacterial and antitumor properties. For example, Gadad et al. (2000) synthesized 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide derivatives, demonstrating significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus, comparable to known antibiotics (Gadad, A. et al., 2000).
Carbonic Anhydrase Inhibition
The design and synthesis of sulfonamide derivatives as carbonic anhydrase inhibitors represent a significant area of application. Güzel et al. (2010) synthesized a series of 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides, demonstrating low nanomolar inhibition of several human carbonic anhydrase isoforms, highlighting their potential in medicinal chemistry applications (Güzel, O. et al., 2010).
Optical Imaging for Cancer Detection
The development of water-soluble near-infrared dyes based on sulfonamide derivatives for cancer detection through optical imaging showcases the application of these compounds in materials science and medical imaging. Pham et al. (2005) developed a novel dye with enhanced quantum yield and stability for bioconjugation, demonstrating its potential in optical imaging for cancer detection (Pham, W. et al., 2005).
Future Directions
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . These interactions can result in changes at the molecular level, which can have significant effects on cellular functions .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects .
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-13(2)17(15,16)9-3-4-11-10(5-9)8(7-14)6-12-11/h3-7,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUWCNMXPWIDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-((2E)but-2-enyl)-1-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2971531.png)

![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2971533.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2971534.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2971536.png)




![N-(3,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2971543.png)
![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2971546.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2971549.png)

